![molecular formula C5H9N3O2S B12551044 Propanoic acid, 2-[(aminothioxomethyl)hydrazono]-, methyl ester CAS No. 143629-05-4](/img/structure/B12551044.png)
Propanoic acid, 2-[(aminothioxomethyl)hydrazono]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 2-[(aminothioxomethyl)hydrazono]-, methyl ester is a chemical compound with a complex structure that includes a propanoic acid backbone and a hydrazono group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-[(aminothioxomethyl)hydrazono]-, methyl ester typically involves the reaction of propanoic acid derivatives with hydrazine derivatives under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-[(aminothioxomethyl)hydrazono]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazono group, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Propanoic acid, 2-[(aminothioxomethyl)hydrazono]-, methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanoic acid, 2-[(aminothioxomethyl)hydrazono]-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The hydrazono group may play a key role in its activity, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2-hydroxy-, methyl ester: This compound has a similar propanoic acid backbone but differs in its functional groups.
Propanoic acid, 2-oxo-, methyl ester: Another related compound with an oxo group instead of a hydrazono group.
Uniqueness
Propanoic acid, 2-[(aminothioxomethyl)hydrazono]-, methyl ester is unique due to its specific hydrazono group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
143629-05-4 |
|---|---|
Molecular Formula |
C5H9N3O2S |
Molecular Weight |
175.21 g/mol |
IUPAC Name |
methyl 2-(carbamothioylhydrazinylidene)propanoate |
InChI |
InChI=1S/C5H9N3O2S/c1-3(4(9)10-2)7-8-5(6)11/h1-2H3,(H3,6,8,11) |
InChI Key |
CENGGYGYNRDQEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=S)N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-2-[(4-bromophenyl)diazenyl]-3-hydroxybut-2-enoic acid](/img/structure/B12550973.png)
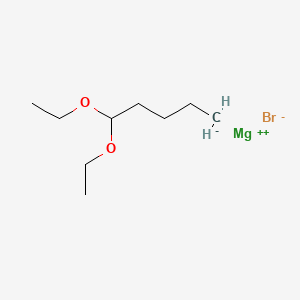
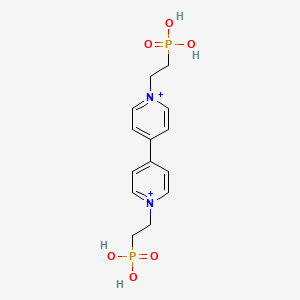
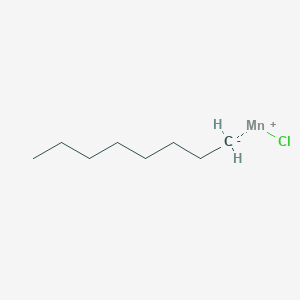

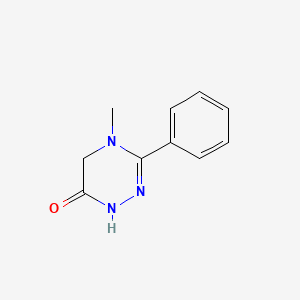
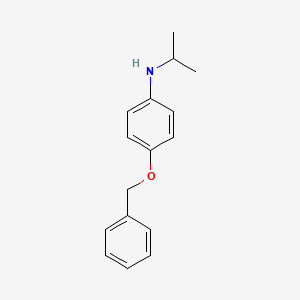
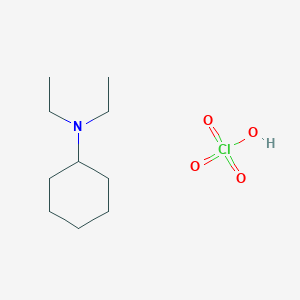
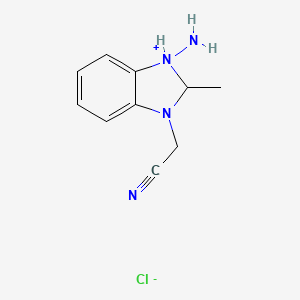
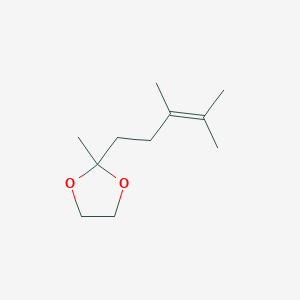
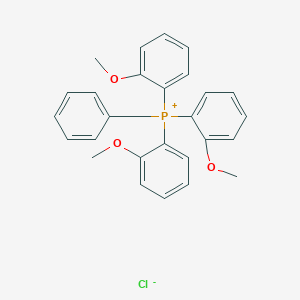
![1,3-Bis{bis[(1H-imidazol-2-yl)methyl]amino}propan-2-ol](/img/structure/B12551031.png)

